2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine
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Overview
Description
2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine is a chemical compound with the molecular formula C12H16N2O. It is also known by its IUPAC name, 2-(2-isopropyl-1,3-benzoxazol-5-yl)ethanamine . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine typically involves the reaction of 2-isopropyl-1,3-benzoxazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted benzoxazole compounds.
Scientific Research Applications
2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)methanamine
- 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)propane
- 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)butane .
Uniqueness
What sets 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine apart from these similar compounds is its specific ethanamine group, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .
Biological Activity
2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine, also known by its IUPAC name, is a compound with the molecular formula C12H16N2O. It has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
The compound is characterized by the presence of a benzoxazole ring and an ethanamine group, which contribute to its unique chemical behavior. The structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions may modulate cellular pathways, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In a study involving derivatives of benzoxazole, it was found that some compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A (similar structure) | Bacillus subtilis | 32 µg/mL |
Compound B (similar structure) | Candida albicans | 16 µg/mL |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
Case Study: Cytotoxicity Assay
In a comparative study of benzoxazole derivatives:
- Compound X exhibited significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells.
- Compound Y showed lower cytotoxicity with an IC50 value of 45 µM against the same cell line.
These findings suggest that modifications in the chemical structure can significantly influence the anticancer efficacy of these compounds.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that specific substitutions on the benzoxazole ring can enhance biological activity. For example, the presence of electron-donating groups has been correlated with increased antibacterial activity .
Table 2: Structure–Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Electron-donating | Increases antibacterial activity |
Electron-withdrawing | Decreases antibacterial activity |
Properties
IUPAC Name |
2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(2)12-14-10-7-9(5-6-13)3-4-11(10)15-12/h3-4,7-8H,5-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXFTTREWJOPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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